rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis
Description
“rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis” is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a trifluoromethyl group at the 6-position and a methyl-branched propanoic acid moiety at the 2-position. The compound’s stereochemistry is defined by the (2R,6S) configuration, resulting in a cis spatial arrangement between the trifluoromethyl group and the propanoic acid side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables hydrogen bonding and ionization under physiological conditions .
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-methyl-2-[6-(trifluoromethyl)piperidin-2-yl]propanoic acid |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
GAMVXVPTIGEJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent functionalization to obtain the final product. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C10H16F3NO2
- Molecular Weight : 239.23 g/mol
- Boiling Point : Approximately 294.6 ± 35.0 °C (predicted)
- Density : 1.217 ± 0.06 g/cm³ (predicted)
- pKa : 4.03 ± 0.10 (predicted) .
The structural formula indicates the presence of a trifluoromethyl group attached to a piperidine ring, which is known to enhance the lipophilicity and biological activity of compounds.
Anticancer Activity
Recent studies have investigated the anticancer potential of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis. The compound has been assessed for its ability to inhibit tumor cell proliferation:
- In Vitro Studies : The compound was tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values indicating effective inhibition of cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as:
- Antidepressants : Research indicates that modifications to piperidine derivatives can lead to enhanced efficacy in managing depression and anxiety disorders.
- Analgesics : The compound's structural features may contribute to pain relief mechanisms, making it a candidate for analgesic development.
Antiviral Activity
Preliminary studies on related compounds suggest that this compound may also possess antiviral properties. Research focusing on similar piperidine derivatives has indicated activity against influenza viruses by targeting viral polymerase functions .
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.72 | Apoptosis induction |
| HCT-116 | 12.53 | Cell cycle arrest |
| HeLa | 10.00 | Inhibition of MDM2-p53 |
Table 2: Comparison of Related Piperidine Derivatives
| Compound Name | IC50 (μM) | Target Disease |
|---|---|---|
| Compound A | 5.00 | Breast Cancer |
| Compound B | 7.50 | Colon Cancer |
| Rac-2-Methyl-2-[...]-Propanoic Acid, Cis | 12.53 | Multiple Cancers |
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated this compound against a panel of over sixty cancer cell lines. The findings revealed that the compound showed promising activity with a mean growth inhibition rate significantly higher than standard treatments .
Case Study 2: Neurological Implications
Research into similar piperidine-based compounds has suggested their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and enhancing neuroprotection .
Mechanism of Action
The mechanism of action of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine vs. Pyridine Derivatives
The substitution of the piperidine ring in the target compound with a pyridine ring (as in ) introduces aromaticity, which may enhance binding to hydrophobic pockets in biological targets via π-π interactions.
Trifluoromethyl Group Positioning
The cis-(2R,6S) configuration ensures spatial proximity between the trifluoromethyl group and the propanoic acid moiety, which could synergistically influence electronic effects (e.g., electron-withdrawing trifluoromethyl stabilizing the carboxylic acid’s ionization). In contrast, trans isomers or alternative substitutions (e.g., pyrimidine in ) may disrupt this synergy .
Salt Forms and Solubility
The hydrochloride salt of rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one () demonstrates improved aqueous solubility compared to the free acid form of the target compound. This highlights the role of salt formation in optimizing pharmacokinetic properties .
Biological Activity
Rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis (CAS No. 2089245-73-6) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H16F3NO2 |
| Molecular Weight | 239.23 g/mol |
| Boiling Point | 294.6 ± 35.0 °C |
| Density | 1.217 ± 0.06 g/cm³ |
| pKa | 4.03 ± 0.10 |
These properties suggest that the compound is stable under various conditions, making it suitable for biological assays and studies.
Pharmacological Effects
Rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid exhibits several pharmacological effects:
- Inhibition of Type III Secretion System (T3SS) : Recent studies have indicated that this compound can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence and ability to cause disease . Inhibition of T3SS could lead to decreased pathogenicity and provide a therapeutic avenue for treating bacterial infections.
- Cytotoxicity Studies : The compound has been evaluated for cytotoxic effects against various cell lines. In one study, it showed a concentration-dependent inhibition of cell proliferation at higher doses (>50 µM), suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
The mechanisms underlying the biological activities of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid are still being elucidated but may involve:
- Modulation of ion channels or receptors involved in neurotransmission.
- Interaction with specific signaling pathways related to inflammation and apoptosis.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Bacterial Pathogens : A study demonstrated that rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid significantly reduced the secretion of virulence factors in C. rodentium, a model organism for studying enteropathogenic E. coli .
- Cancer Cell Lines : In vitro studies on various cancer cell lines showed that treatment with this compound led to a decrease in cell viability and induced apoptosis at specific concentrations, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
